REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[Br-].C(CCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O.[F:33][C:34]1[C:35]([O:44][CH3:45])=[C:36]([CH:41]=[CH:42][CH:43]=1)[C:37]([O:39]C)=[O:38]>C1COCC1>[F:33][C:34]1[C:35]([O:44][CH3:45])=[C:36]([CH:41]=[CH:42][CH:43]=1)[C:37]([OH:39])=[O:38] |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
6.44 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(=O)(O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=O)OC)C=CC1)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes at 4° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WAIT
|
Details
|
for 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
WASH
|
Details
|
was washed with ether (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
to remove the bulk of the neutral material
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (1×100 ml, 2×50 ml)
|
Type
|
WASH
|
Details
|
These combined extracts were washed successively with water (2×50 ml) and saturated brine (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ether/hexane/acetic acid (80:20:1 v/v)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 133.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |